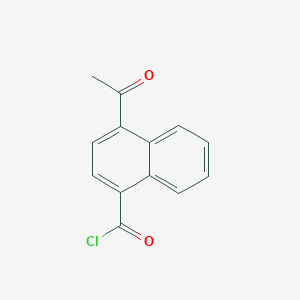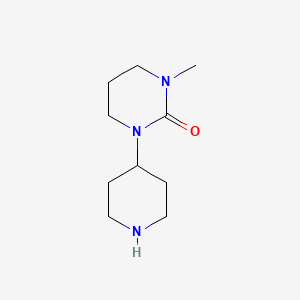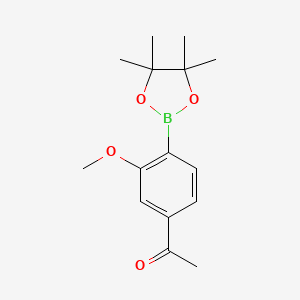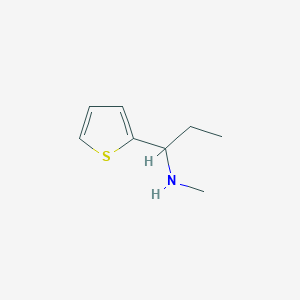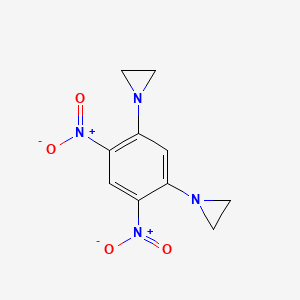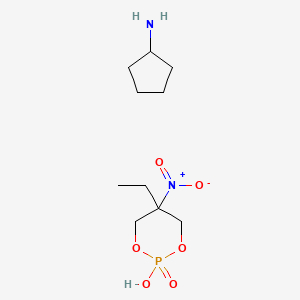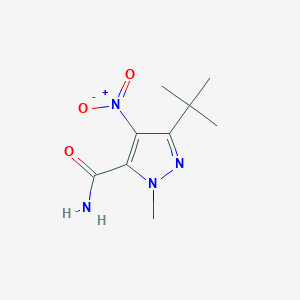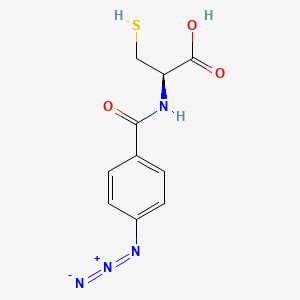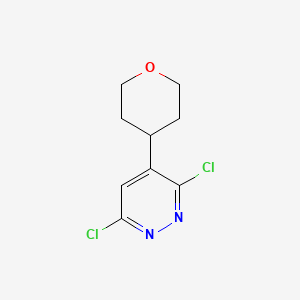
3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two chlorine atoms and a tetrahydro-2H-pyran-4-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with tetrahydro-2H-pyran-4-yl derivatives. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents such as DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the pyridazine ring.
科学的研究の応用
3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
3,6-Dichloropyridazine: Lacks the tetrahydro-2H-pyran-4-yl group, making it less versatile in certain synthetic applications.
Tetrahydropyran Derivatives: Compounds like 3,4-dihydro-2H-pyran and its derivatives share the tetrahydropyran ring but differ in their substitution patterns and reactivity.
Uniqueness: 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine is unique due to the combination of the pyridazine ring with the tetrahydro-2H-pyran-4-yl group, providing a distinct set of chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.
特性
分子式 |
C9H10Cl2N2O |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
3,6-dichloro-4-(oxan-4-yl)pyridazine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-8-5-7(9(11)13-12-8)6-1-3-14-4-2-6/h5-6H,1-4H2 |
InChIキー |
YOXLFBLGTGXPTL-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=CC(=NN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


